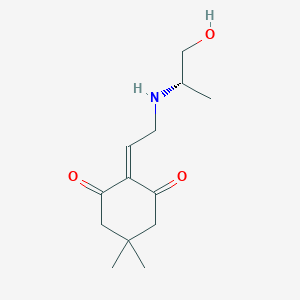

Dde-l-alaninol

Description

Evolution and Significance of Amino Alcohols as Chiral Building Blocks

Amino alcohols are organic compounds containing both an amine and an alcohol functional group. Their significance in organic synthesis stems from their chirality and the presence of two distinct functional groups that can be selectively manipulated. akjournals.com Historically, the development of methods to synthesize and utilize chiral amino alcohols has been a major focus of research, leading to their widespread application as chiral auxiliaries, ligands, and key intermediates in the synthesis of natural products and pharmaceuticals. conicet.gov.arresearchgate.net The ability to control the stereochemistry of a reaction is paramount, and chiral amino alcohols provide a reliable and effective means to achieve this. akjournals.com Their utility is further enhanced by their availability from the "chiral pool," which includes naturally occurring amino acids. akjournals.com

The Role of L-Alaninol in Stereoselective Organic Transformations

L-Alaninol, also known as (S)-(+)-2-amino-1-propanol, is a prominent member of the chiral amino alcohol family. nbinno.com Derived from the natural amino acid L-alanine, it serves as a versatile chiral building block in a multitude of stereoselective transformations. nbinno.comarkat-usa.org Its applications include its use as a chiral auxiliary, where it temporarily imparts its chirality to a prochiral substrate, guiding the stereochemical outcome of a reaction. netascientific.comchemicalbook.com L-Alaninol is also employed in the synthesis of chiral ligands for asymmetric catalysis and as an intermediate in the preparation of pharmaceuticals. nbinno.comchemicalbook.com For instance, it has been used in the synthesis of oxazolines, which are important ligands in homogeneous catalysis. nbinno.comchemicalbook.com

Protective Group Strategies in Amine Chemistry: An Overview with Focus on Dde

The selective transformation of multifunctional molecules like amino alcohols necessitates the use of protecting groups. In amine chemistry, a variety of protecting groups have been developed to temporarily block the reactivity of the amino group while other parts of the molecule are being modified. The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal.

One such protecting group is the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. peptide.com The Dde group is known for its orthogonality to the widely used Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups. rsc.org This orthogonality is a key advantage, as it allows for the selective deprotection of the Dde-protected amine without affecting other protected functional groups in the molecule. iris-biotech.de The Dde group is stable to the piperidine (B6355638) solutions used to remove Fmoc groups and the strong acids used for Boc group removal. It is, however, readily cleaved under mild conditions using 2% hydrazine (B178648) in DMF (dimethylformamide). peptide.com This selective removal allows for site-specific modifications, such as the synthesis of branched and cyclic peptides.

Conceptual Framework for Dde-L-Alaninol Research

The combination of the chiral scaffold of L-alaninol with the unique properties of the Dde protecting group gives rise to this compound (Nα-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-alaninol). chemimpex.com This compound represents a valuable tool in organic synthesis, particularly in peptide chemistry and the construction of complex chiral molecules. Research into this compound is driven by the need for versatile and selectively addressable chiral building blocks. Its conceptual framework is based on leveraging the inherent chirality of L-alaninol for stereocontrol while utilizing the Dde group for orthogonal protection and subsequent functionalization of the amine group. This allows for a modular approach to the synthesis of complex target molecules. chemimpex.com

Research Findings and Data

The chemical and physical properties of L-alaninol and its Dde-protected form are crucial for their application in synthesis.

Table 1: Physicochemical Properties of L-Alaninol and this compound

| Property | L-Alaninol | This compound |

| Synonyms | (S)-(+)-2-Amino-1-propanol | Dde-L-Ala-ol |

| CAS Number | 2749-11-3 nbinno.com | 1272755-17-5 chemimpex.com |

| Molecular Formula | C₃H₉NO nbinno.com | C₁₃H₂₁NO₃ chemimpex.com |

| Molecular Weight | 75.11 g/mol nbinno.com | 239.3 g/mol chemimpex.com |

| Appearance | Colorless to pale yellow oily liquid nbinno.com | White crystalline powder chemimpex.com |

| Melting Point | -2 °C nbinno.com | 78-86 °C chemimpex.com |

| Boiling Point | 173-174 °C nbinno.com | Not available |

| Optical Rotation | [α]D²⁰ +18° to +22° (c=1, ethanol) nbinno.com | [α]D²⁰ = -21 ± 2º (C=1 in MeOH) chemimpex.com |

The synthesis of this compound involves the reaction of L-alaninol with a Dde-introducing reagent. While specific high-yield synthetic procedures for this compound are not extensively detailed in the provided search results, the general principle of Dde protection of primary amines is well-established. rsc.org This typically involves reacting the amine with 2-acetyldimedone (Dde-OH) or a related reagent. rsc.org

The utility of this compound lies in its application as a building block in more complex syntheses. For example, after its incorporation into a larger molecule, the Dde group can be selectively removed with 2% hydrazine in DMF, revealing a primary amine that can undergo further reactions. peptide.com This strategy is particularly valuable in solid-phase peptide synthesis (SPPS) for creating modified peptides.

Table 2: Orthogonal Deprotection Strategies

| Protecting Group | Reagent for Removal | Stability Towards |

| Dde | 2% Hydrazine in DMF peptide.com | 20% Piperidine in DMF (Fmoc removal) , TFA (Boc removal) |

| Fmoc | 20% Piperidine in DMF | 2% Hydrazine in DMF (Dde removal) , TFA (Boc removal) |

| Boc | Trifluoroacetic acid (TFA) | 20% Piperidine in DMF (Fmoc removal) , 2% Hydrazine in DMF (Dde removal) peptide.com |

The research on this compound and related compounds is part of a broader effort to develop more efficient and versatile tools for asymmetric synthesis. The ability to selectively protect and deprotect functional groups is fundamental to the construction of complex molecules with precise stereochemical control.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[[(2S)-1-hydroxypropan-2-yl]amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-9(8-15)14-5-4-10-11(16)6-13(2,3)7-12(10)17/h4,9,14-15H,5-8H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUOCPIKCYVMTG-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NCC=C1C(=O)CC(CC1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)NCC=C1C(=O)CC(CC1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dde L Alaninol and Its Precursors

Synthetic Routes to L-Alaninol from L-Alanine

L-alaninol, a chiral amino alcohol, is a valuable building block in organic synthesis, notably as a precursor for pharmaceuticals like Cabotegravir and Encorafenib. chemicalbook.com Its synthesis from the readily available amino acid L-alanine has been extensively studied, with methodologies broadly categorized into chemical reductions, biocatalytic conversions, and flow chemistry approaches.

Chemical Reduction Methodologies of L-Alanine Carboxylic Acid Derivatives

The most common and well-documented method for synthesizing L-alaninol is the chemical reduction of L-alanine carboxylic acid derivatives. This typically involves the reduction of an L-alanine ester, often the ethyl or methyl ester hydrochloride salt. chemicalbook.com

A widely employed reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). chemicalbook.comgoogle.com The reaction is generally carried out by adding an aqueous solution of NaBH₄ to a solution of the L-alanine ester hydrochloride in a solvent like ethanol (B145695). chemicalbook.com The process is typically conducted at controlled temperatures, ranging from 10 to 40°C, with optimal results often achieved between 15 and 25°C. chemicalbook.comgoogle.com This method is favored for its high yields and good reproducibility. google.com The mechanism involves the nucleophilic attack of the borohydride on the ester carbonyl group.

Another established reduction method is catalytic hydrogenation. This technique utilizes metal catalysts, such as ruthenium on carbon (Ru/C), to reduce L-alanine. umaine.edu An important advantage of this method is the retention of the amino acid's stereochemical configuration during the reaction. umaine.edu

| Reduction Method | Reactant | Key Reagents | Typical Solvents | Noteworthy Features |

| Sodium Borohydride Reduction | L-alanine ester hydrochloride | Sodium borohydride (NaBH₄) | Ethanol, Water | High yield and reproducibility. chemicalbook.comgoogle.com |

| Catalytic Hydrogenation | L-alanine | Ruthenium on carbon (Ru/C) | Acidic aqueous solution | Maintains stereochemical integrity. umaine.edu |

Biocatalytic and Enzymatic Synthesis of L-Alanine and L-Alaninol Precursors

Biocatalytic methods offer a more environmentally friendly alternative to traditional chemical synthesis for producing L-alanine and its derivatives. umaine.edu These processes often utilize whole cells or isolated enzymes to catalyze specific reactions with high selectivity.

One approach involves the use of L-alanine reductase, an enzyme found in microorganisms like Mycobacterium avium, to directly reduce L-alanine to L-alaninol. chemicalbook.com This reduction is often enhanced by the presence of cofactors such as ATP and NADH. chemicalbook.com

Furthermore, advancements in metabolic engineering have enabled the efficient production of L-alanine in recombinant microorganisms. For instance, Escherichia coli has been engineered to co-express multiple genes, including alanine (B10760859) dehydrogenase (ald), alanine racemase (dadX), and glucose dehydrogenase (gdh), to produce high titers of both D- and L-alanine. frontiersin.orgnih.gov Alanine dehydrogenase, in particular, plays a crucial role in converting pyruvate (B1213749) to L-alanine. frontiersin.orgnih.gov

Another innovative biocatalytic route involves a triple-enzyme cascade to synthesize L-alanine from cis-butenedioic anhydride (B1165640). rsc.org This system utilizes maleate (B1232345) isomerase, aspartase, and aspartate β-decarboxylase to convert maleic acid (formed from the anhydride in water) into L-alanine. rsc.org

| Biocatalytic Method | Key Enzyme(s) | Substrate | Product | Key Features |

| Direct Reduction | L-alanine reductase | L-alanine | L-alaninol | Enhanced by ATP and NADH. chemicalbook.com |

| Multi-enzyme Synthesis | Alanine dehydrogenase, Alanine racemase, Glucose dehydrogenase | Pyruvate, Glucose | D/L-alanine | High yield in recombinant E. coli. frontiersin.orgnih.gov |

| Enzyme Cascade | Maleate isomerase, Aspartase, Aspartate β-decarboxylase | cis-Butenedioic anhydride | L-alanine | Green manufacturing process. rsc.org |

Flow Chemistry Approaches for L-Alanine and L-Alaninol Production

Flow chemistry is emerging as a powerful tool for the continuous and efficient production of chemicals. While specific examples for Dde-L-alaninol are not detailed, the principles have been applied to its precursors. An automated flow procedure has been developed for the determination of L-alanine in synthesis media, demonstrating the potential for real-time monitoring and control of the production process. researchgate.net This method utilizes the oxidation of L-alanine by L-amino acid oxidase and chemiluminescence detection. researchgate.net Such approaches offer advantages in terms of process control, safety, and scalability.

Introduction and Removal of the Dde Protecting Group

The Dde group is an amine protecting group frequently used in peptide synthesis and the synthesis of complex molecules. Its utility lies in its stability under conditions used for the removal of other common protecting groups, allowing for selective deprotection and modification of specific amine functionalities.

Mechanistic and Practical Aspects of Dde Protection in Amine Functionalization

The Dde group is introduced to protect primary amine groups, such as the one present in L-alaninol. It is stable to the piperidine (B6355638) solutions used for Fmoc group removal and the trifluoroacetic acid (TFA) used for Boc group removal. This orthogonality is a key feature of the Dde group.

The removal of the Dde group is typically achieved using a solution of 2% hydrazine (B178648) in dimethylformamide (DMF). peptide.com The reaction produces a chromophoric indazole derivative, which allows for spectrophotometric monitoring of the deprotection process. However, a significant drawback of using hydrazine is that it can also cleave Fmoc groups. peptide.com Therefore, when using a Fmoc/Dde strategy, the N-terminus of the peptide or molecule is often protected with a Boc group before Dde removal. peptide.compeptide.com

A more recent development provides a method for the selective removal of the Dde group in the presence of an Fmoc group. This involves using a mixture of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP). peptide.comresearchgate.net This method offers greater orthogonality and flexibility in synthetic design.

Orthogonal Deprotection Strategies in Complex Molecule Synthesis

The concept of orthogonal protection is crucial in the synthesis of complex molecules with multiple functional groups. An orthogonal set of protecting groups allows for the selective removal of one group without affecting the others. The Dde group is a valuable component of such strategies.

The Dde group is orthogonal to acid-labile (e.g., Boc, Mtt) and base-labile (e.g., Fmoc) protecting groups. rsc.org It is also orthogonal to the palladium-labile Alloc group. rsc.org This allows for a multi-layered protection strategy where different parts of a molecule can be deprotected and modified in a specific sequence. For example, in the synthesis of branched or cyclic peptides, the Dde group can be used to protect a side-chain amine while the peptide backbone is assembled using Fmoc chemistry. sigmaaldrich-jp.com After chain assembly, the Dde group can be selectively removed to allow for side-chain modification.

However, one potential issue with the Dde group is its tendency to migrate, particularly from the side chain to the α-amine of certain amino acid residues. peptide.comd-nb.info To address this, the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group was developed. peptide.com While also removable with hydrazine, the ivDde group is more stable and less prone to migration. peptide.com

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic approaches for this compound derivatives incorporate cutting-edge methodologies to enhance stereochemical control, improve environmental friendliness, and enable efficient, scalable production. These strategies are crucial for accessing a wide range of structurally diverse and chirally pure compounds.

The stereoselective synthesis of analogues of this compound is paramount for creating specific, biologically active molecules. Various methods have been developed to control the stereochemistry at the chiral center.

One prominent strategy involves the use of chiral auxiliaries. For instance, chiral sulfoxide (B87167) auxiliary groups have been employed in the asymmetric radical addition to imines under visible light, providing a pathway to chiral amines. chemrxiv.org Similarly, carbohydrates have been used as chiral templates for the diastereoselective addition of allylsilanes and allylstannanes to Schiff bases, yielding enantiomerically pure homoallyl amines and β-amino acids.

Enzymatic and chemoenzymatic cascades offer another powerful approach. ω-Transaminases and monoamine oxidase variants have been utilized in one-pot syntheses to produce a range of functionalized, chiral amines with high regio- and stereoselectivity, avoiding the need for protecting groups. researchgate.net For example, a system using an (R)-selective ω-transaminase in conjunction with an alanine racemase allows for the efficient synthesis of (R)-amines from the readily available L-alanine. rsc.org

Other notable methods include the stereoselective synthesis of α-methylnorlanthionine, an unusual amino acid, where the key step is the SN2 opening of a cyclic sulfamidate with a protected L-cysteine derivative. nih.gov Additionally, orthogonally protected lanthionine (B1674491) and β-methyllanthionine have been prepared via the nucleophilic ring opening of sulfamidates. rsc.org The development of (E)-alkene dipeptide isosteres has been achieved through stereoselective aziridinyl ring-opening reactions. nih.gov Furthermore, chiral furan (B31954) analogues of D- and L-serine have been synthesized from D-sugars. us.es

Table 1: Examples of Stereoselective Synthesis Methods for Chiral Amine Analogues

| Method | Key Reagents/Catalysts | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Radical Addition | Chiral sulfoxide auxiliary, visible light | Chiral amines | Uses a chiral auxiliary to direct stereochemistry. | chemrxiv.org |

| Chiral Template Synthesis | Carbohydrate templates, allylsilanes | Homoallyl amines, β-amino acids | Diastereoselective addition to Schiff bases. | |

| Enzymatic Cascade | ω-Transaminases, monoamine oxidase | Functionalized chiral amines | One-pot synthesis with high stereoselectivity. | researchgate.net |

| SN2 Ring Opening | Cyclic sulfamidates, L-cysteine derivatives | α-Methylnorlanthionine | Key step for synthesizing bisamino acids. | nih.gov |

The application of green chemistry principles to the synthesis of this compound and its precursors aims to reduce environmental impact by using safer solvents, minimizing waste, and employing catalytic methods.

A significant focus has been on biocatalysis. The use of whole-cell biocatalysts, such as Lactobacillus kefiri, for the asymmetric reduction of prochiral ketones provides an environmentally friendly route to optically pure alcohols. tandfonline.com This method avoids the use of chemical catalysts and often proceeds under mild conditions. tandfonline.com Similarly, alcohol dehydrogenases (ADHs) are pivotal in the asymmetric synthesis of chiral alcohols. rsc.org A novel ADH from Stenotrophomonas maltophilia has shown excellent tolerance to high concentrations of 2-propanol, a common co-substrate. rsc.org

The use of water as a solvent is another key aspect of green synthesis. beilstein-journals.org Researchers have developed procedures for synthesizing chiral 1-(arylamino)imidazo[2,1-a]isoindole-2,5-diones from α-amino acid arylhydrazides in an aqueous medium, which is considered the greenest solvent. beilstein-journals.org This approach not only simplifies the process but also enhances safety and reduces waste, aligning with several of the twelve green chemistry principles. beilstein-journals.org

Furthermore, innovative strategies like solar-light-driven photocatalytic-biocatalytic cascades have been developed for the highly enantioselective synthesis of chiral alcohols. rsc.org This biomimetic approach mimics natural photosynthesis to transform solar energy into chiral chemical bonds, offering an ecologically and economically advantageous route to valuable chiral building blocks. rsc.org Another sustainable approach involves the synthesis of amino acids like alanine through the catalytic fixation of molecular dinitrogen (N₂) and carbon dioxide (CO₂) using a polarized hydroxyapatite (B223615) catalyst under UV light, representing a form of artificial photosynthesis. rsc.org

Table 2: Green Chemistry Approaches in Chiral Compound Synthesis

| Principle | Methodology | Example | Advantage | Reference |

|---|---|---|---|---|

| Biocatalysis | Asymmetric reduction using whole cells | Lactobacillus kefiri for chiral alcohol synthesis | Environmentally friendly, avoids chemical catalysts. | tandfonline.com |

| Safer Solvents | Synthesis in aqueous medium | Synthesis of chiral imidazo[2,1-a]isoindole-2,5-diones | Reduces use of hazardous organic solvents. | beilstein-journals.org |

| Renewable Energy | Solar-light-driven photocatalysis | Enantioselective synthesis of chiral alcohols | Utilizes renewable solar energy. | rsc.org |

| Atom Economy | Catalytic fixation of N₂ and CO₂ | Synthesis of glycine (B1666218) and alanine | Uses abundant atmospheric gases as starting materials. | rsc.org |

Continuous flow synthesis has emerged as a powerful technology for organic synthesis, offering significant advantages over traditional batch processes, including enhanced safety, better process control, and easier scalability. nih.govscielo.br These benefits are particularly relevant for the synthesis and transformation of this compound and its derivatives.

Flow chemistry enables high-throughput screening, efficient heat and mass transfer, and reproducibility. tandfonline.com For instance, the continuous flow synthesis of ACE inhibitors from N-substituted L-alanine derivatives has been demonstrated, showcasing the ability to perform multi-step syntheses while avoiding the isolation of reactive intermediates. researchgate.net In one study, a three-step continuous process yielded eight different ACE inhibitors with high throughput. researchgate.net

Reactor design is a critical aspect of continuous flow synthesis. Custom-made 3D-printed flow reactors have been used for asymmetric nitroaldol reactions. nih.gov Porous monoliths containing a proline moiety have been developed as supports for chiral catalysts in continuous-flow asymmetric aldol (B89426) additions, demonstrating higher catalytic durability compared to batch reactions. tandfonline.com Packed-bed reactors are also commonly used, often filled with immobilized enzymes or solid-supported reagents. nih.govmdpi.com For example, the enantioselective phase-transfer benzylation of an alanine Schiff base ester was successfully performed in a packed-bed reactor, achieving superior productivity compared to the batch reaction. mdpi.com

Biocatalysis in continuous flow systems has also seen significant advancements. Immobilized enzymes in packed-bed reactors allow for efficient and stable production of chiral compounds. nih.gov A continuous flow system for the enzymatic synthesis of optically pure γ-lactones in a 3D microfluidic reactor achieved a space-time yield 14.4 times higher than the best-reported batch reaction. researchgate.net

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Productivity | Generally lower | Often significantly higher (e.g., 19-fold improvement for (2R,5R)-hexanediol) | nih.gov |

| Reaction Time | Longer (e.g., 24 hours for cinnamaldehyde (B126680) amination) | Shorter (e.g., 2 minutes for the same reaction) | nih.gov |

| Scalability | Can be challenging due to heat/mass transfer limitations | Easier to scale up by "numbering-up" or longer run times | ethz.ch |

| Safety | Higher risk with large volumes of hazardous materials | Improved safety due to smaller reaction volumes and better control | tandfonline.com |

Stereochemical Control and Chiral Purity in Dde L Alaninol Chemistry

Enantiomeric Purity Assessment and Control in Alaninol Synthesis

The synthesis of L-alaninol with high enantiomeric purity is paramount for its use in stereoselective transformations. Various methods have been developed to produce L-alaninol, often starting from the corresponding amino acid, L-alanine. A common approach involves the reduction of an L-alanine ester. For instance, L-alanine ester hydrochlorides can be reduced with sodium borohydride (B1222165) (NaBH4) in an aqueous ethanol (B145695) solution to yield L-alaninol. chemicalbook.comgoogle.com The control of reaction conditions, such as temperature and the rate of addition of reagents, is critical to minimize side reactions and prevent racemization, thus ensuring a high enantiomeric excess (ee). google.com

The assessment of enantiomeric purity is typically achieved through chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). doi.orgresearchgate.net This method allows for the separation and quantification of the L- and D-enantiomers. Derivatization of the alaninol enantiomers with a chiral derivatizing agent, like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), can also be employed to form diastereomers that are separable by standard reverse-phase HPLC. biorxiv.org For instance, the enantiomeric purity of radiolabeled alanine (B10760859) derivatives has been successfully determined using chiral radio-HPLC, achieving >99% ee. nih.gov

| Method | Description | Typical Enantiomeric Excess (ee) | Reference |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | >99% | researchgate.netnih.gov |

| Derivatization with Marfey's Reagent | Formation of diastereomers separable by reverse-phase HPLC. | >90% | biorxiv.org |

| Reduction of L-alanine ester | Using NaBH4 to reduce L-alanine ethyl ester hydrochloride. | High, but requires careful control of conditions. | chemicalbook.comgoogle.com |

Chiral Recognition and Resolution Techniques for Alanine and Alaninol Derivatives

Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral compound. mdpi.com This principle is fundamental to several resolution techniques used to separate enantiomers of alanine and its derivatives. These methods often involve the formation of diastereomeric complexes with a chiral selector.

Fluorescence spectroscopy is a highly sensitive method for studying enantioselectivity. nih.gov Chiral fluorescent sensors, such as those based on resorcinarene (B1253557) macrocycles, can exhibit different fluorescence responses upon binding to the L- or D-enantiomer of an amino acid like alanine. nih.gov Similarly, chiral porphyrin-based receptors have been shown to discriminate between enantiomers of amino acid esters through spectroscopic techniques like UV/Vis and NMR. mdpi.com

Chromatographic methods are also widely used for chiral resolution. In addition to chiral HPLC, techniques involving chiral selectors in the mobile phase can be effective. The choice of the chiral stationary phase is critical and is often based on the specific properties of the analyte. For example, amylose-derived CSPs have been used for the enantiomer separation of N-fluorenylmethoxycarbonyl (FMOC) derivatized α-amino acids. researchgate.net

| Technique | Principle | Application Example | Reference |

| Fluorescence Spectroscopy | Different fluorescence response upon binding to enantiomers. | Chiral recognition of amino acids by a resorcinarene macrocycle. | nih.gov |

| NMR Spectroscopy | Formation of diastereomeric complexes leading to distinct NMR signals. | Chiral recognition of amino acid esters by porphyrin receptors. | mdpi.com |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of alanine enantiomers. | researchgate.net |

| Reactive Extraction | Use of a chiral resolving agent to selectively extract one enantiomer. | Considered a cost-effective process for amino alcohol resolution. | google.com |

Impact of Chirality (D- vs. L-enantiomers) in Related Chemical Systems

The "handedness" or chirality of a molecule can have a profound impact on its chemical and biological properties. mdpi.com While enantiomers possess identical physical properties in an achiral environment, their interactions with other chiral molecules or systems can be vastly different. mdpi.com This is a cornerstone of stereochemistry.

In biological systems, this specificity is ubiquitous. For example, proteins are constructed almost exclusively from L-amino acids, and carbohydrates are typically of the D-configuration. mdpi.com This homochirality is essential for the proper folding and function of proteins and enzymes. Consequently, the L-enantiomer of a molecule may be biologically active while the D-enantiomer is inactive or even exhibits a different, sometimes adverse, effect. azolifesciences.com

In chemical synthesis, the chirality of a starting material or reagent dictates the stereochemistry of the product. For instance, in the synthesis of pharmaceuticals, it is often crucial to produce a single enantiomer, as the other may have undesirable effects. azolifesciences.com The use of either D- or L-alanine can lead to the formation of diastereomeric products with different physical and chemical properties, which can be exploited for separation. libretexts.org A study on the adsorption of alanine enantiomers on a chiral copper surface revealed significant differences in their chemical environments, highlighting the importance of chirality even in surface chemistry. researchgate.net

| System | Impact of D- vs. L-Chirality | Reference |

| Biological Systems | L-amino acids are the building blocks of proteins; D-sugars are common. | mdpi.com |

| Pharmacology | Enantiomers can have different therapeutic effects and toxicities. | azolifesciences.com |

| Chemical Synthesis | The chirality of reactants determines the stereochemistry of the products. | libretexts.org |

| Surface Chemistry | Enantiomers can exhibit different adsorption behaviors on chiral surfaces. | researchgate.net |

Diastereoselective Synthesis Utilizing Dde-L-Alaninol as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This compound, with its inherent chirality and the reactive hydroxyl group, has the potential to be used as a chiral auxiliary.

In a typical diastereoselective synthesis, the chiral auxiliary (in this case, derived from L-alaninol) is attached to a substrate. The steric and electronic properties of the auxiliary then direct the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer. For example, chiral oxazolidinones, which can be synthesized from amino alcohols like alaninol, are widely used as chiral auxiliaries in reactions such as aldol (B89426) additions, alkylations, and Michael additions. wikipedia.orgnih.gov The stereochemical outcome is controlled by the chiral centers in the oxazolidinone ring.

The use of a chiral auxiliary derived from L-alaninol would involve its covalent attachment to a prochiral molecule, followed by a diastereoselective reaction. The newly formed stereocenter's configuration is determined by the chirality of the L-alaninol moiety. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched product. The development of such methods is a key area of asymmetric synthesis, aiming to produce chiral molecules with high stereoselectivity. slideshare.netosi.lv For instance, hydroxypinanone has been successfully used as a chiral auxiliary for the diastereoselective alkylation of a glycine (B1666218) Schiff base to produce (L)-(trimethylsilyl)alanine with high enantiomeric excess. researchgate.net This demonstrates the principle that could be applied using a this compound-derived auxiliary.

| Reaction Type | Role of Chiral Auxiliary | Potential Outcome with this compound | Reference |

| Aldol Addition | Directs the formation of two new stereocenters. | Synthesis of syn- or anti-aldol products with high diastereoselectivity. | wikipedia.org |

| Alkylation | Controls the stereochemistry of the newly formed C-C bond. | Enantiomerically enriched α-substituted carbonyl compounds. | wikipedia.org |

| Michael Addition | Governs the stereoselective formation of a 1,5-dicarbonyl compound. | Diastereomerically enriched conjugate addition products. | nih.gov |

Chemical Transformations and Derivatizations of Dde L Alaninol

Regioselective Functionalization of Hydroxyl and Protected Amine Moieties

The presence of two distinct functional groups—a primary hydroxyl and a primary amine—on adjacent carbons in L-alaninol necessitates a strategic approach to achieve selective modifications. Protecting the more nucleophilic amine group with Dde directs subsequent reactions to the hydroxyl group.

Once the amine is protected as N-Dde-L-alaninol, the hydroxyl group becomes the primary site for reactions such as tosylation or acylation. For instance, the hydroxyl group can be converted to a tosylate, a good leaving group, which facilitates subsequent nucleophilic substitution reactions. arkat-usa.org This selective O-functionalization is a key step in creating more complex molecules. researchgate.net

The true power of the Dde group lies in its selective removal, which allows for subsequent functionalization of the now-free amine. Unlike acid-labile (e.g., Boc) or standard base-labile (e.g., Fmoc) groups, the Dde group is typically cleaved under mild, nucleophilic conditions using hydrazine (B178648) or hydroxylamine (B1172632). acs.orgsigmaaldrich.compeptide.com This orthogonality is crucial in multi-step syntheses, such as solid-phase peptide synthesis, where different parts of a molecule need to be unmasked sequentially. rsc.org

A significant advancement was the development of deprotection conditions using hydroxylamine hydrochloride and imidazole (B134444), which cleanly cleave the Dde group without affecting the Fmoc group, a common scenario in peptide synthesis. acs.org This allows for regioselective modification of lysine (B10760008) side chains or the synthesis of branched PNA-peptide conjugates. acs.org

Table 1: Orthogonal Deprotection Conditions for Amine Protecting Groups

| Protecting Group | Reagent for Removal | Stability Towards Other Groups |

|---|---|---|

| Dde | 2% Hydrazine in DMF | Stable to TFA (Boc removal) and Piperidine (B6355638) (Fmoc removal) |

| Dde | Hydroxylamine/Imidazole in NMP | Stable to Piperidine (Fmoc removal); allows orthogonality with Fmoc |

| Boc | Trifluoroacetic Acid (TFA) | Stable to Hydrazine (Dde removal) and Piperidine (Fmoc removal) |

| Fmoc | 20% Piperidine in DMF | Stable to TFA (Boc removal); Labile to Hydrazine (Dde removal) |

This table summarizes the orthogonal nature of the Dde protecting group in relation to other common amine protecting groups used in synthesis.

Formation of Key Intermediates for Downstream Synthesis

N-protected L-alaninol is a valuable chiral precursor for creating key intermediates used in the synthesis of pharmaceuticals and advanced materials. chemimpex.comresearchgate.netnih.gov One notable application is in the synthesis of precursors for stereoregular AABB-type polyamides. arkat-usa.orgresearchgate.net

In one synthetic pathway, L-alaninol is first N-protected with a Boc group (functionally analogous to Dde for this purpose). The hydroxyl group of the resulting N-Boc-L-alaninol is then converted into a better leaving group, such as a tosylate. Subsequent reaction with sodium azide (B81097) yields 1-azido-2-(S)-N-(tert-butyloxycarbonyl)aminopropane. arkat-usa.orgresearchgate.net This azido (B1232118) derivative is a key intermediate; the azide can be reduced to a primary amine, which is then available for coupling reactions to build larger molecules. arkat-usa.org

This table outlines the transformation of L-alaninol into a versatile azido intermediate for use in further synthesis, such as the creation of polyamide monomers. arkat-usa.orgresearchgate.net

These intermediates, derived from the chiral pool of natural amino acids, ensure the final products have a defined stereochemistry, which is critical for their biological activity or material properties. researchgate.netnih.gov Recently, precursors for biodegradable nylon (poly-L-alanine) have also been synthesized using L-alanine, highlighting the importance of these building blocks in developing sustainable materials. sciencedaily.comasiaresearchnews.combioengineer.org

Metal-Catalyzed Reactions with Dde-L-Alaninol Scaffolds

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. N-protected alanine (B10760859) and alaninol derivatives are excellent substrates for these transformations, enabling the creation of complex, unnatural amino acids and other valuable compounds. nih.govresearchgate.netresearchgate.net

Palladium-catalyzed reactions are particularly prominent. For example, the β-C(sp³)–H bonds of N-protected alanine derivatives can be selectively arylated. nih.govresearchgate.net In these reactions, a directing group, often an amide derivative like 8-aminoquinoline, guides the palladium catalyst to activate a specific C-H bond on the methyl group of the alanine scaffold. researchgate.netresearchgate.net This allows for the direct attachment of various aryl groups, providing a powerful method for diversifying the structure with complete retention of chirality. researchgate.net While these examples often use other protecting groups like phthaloyl, the principles are directly applicable to a this compound scaffold where the alcohol is first oxidized to the corresponding carboxylic acid.

Other metal-catalyzed reactions include:

Nickel-Catalyzed O-Arylation : N-protected amino alcohols can undergo C-O cross-coupling with (hetero)aryl chlorides, a challenging but important transformation for creating aryloxyamine motifs found in many pharmaceuticals. nih.govresearchgate.net

Copper-Catalyzed Borylation : Enantioselective copper-catalyzed reactions on N-protected allylamines can produce precursors to 1,2- and 1,3-amino alcohols. acs.org

Zinc-Catalyzed Allenylation : The reaction of N-protected L-α-amino aldehydes (derivable from L-alaninol) with allenylboronates can be catalyzed by zinc complexes to produce highly functionalized heterocyclic intermediates like oxazolidinones. researchgate.net

Table 3: Examples of Metal-Catalyzed Reactions on Alanine-Derived Scaffolds

| Reaction Type | Catalyst/Metal | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| β-C(sp³)–H Arylation | Palladium (Pd) | N-protected alanine amide | β-Aryl-α-amino acid | researchgate.netresearchgate.net |

| α-Arylation | Palladium (Pd) | Alanine-derived azlactone | Quaternary α-aryl amino acid | acs.orgberkeley.edu |

| O-Arylation | Nickel (Ni) | N-protected amino alcohol | Aryloxyamine derivative | nih.govresearchgate.net |

| C-H Amination | Palladium (Pd) | N-nosyl carbamate | 1,3-Amino alcohol motif | nih.gov |

This table showcases various metal-catalyzed transformations that can be applied to this compound or its derivatives to synthesize complex molecules.

Development of Novel this compound Derivatives with Enhanced Reactivity

The functional handles of this compound can be transformed to create novel derivatives with tailored reactivity for specific synthetic goals. A primary strategy to enhance reactivity is the conversion of the hydroxyl group into a superior leaving group. As mentioned, tosylation of the alcohol significantly increases its susceptibility to nucleophilic displacement, enabling the introduction of a wide range of functionalities, such as azides, halides, or other carbon and heteroatom nucleophiles. arkat-usa.orgresearchgate.netarkat-usa.org

This enhanced reactivity is foundational for creating diverse derivatives. For example, the synthesis of non-natural L-alanine derivatives, such as trans-octahydrocyclohepta[b]pyrroles, has been achieved through multi-step sequences that rely on the initial functionalization of an alanine-derived scaffold. researchgate.net Other novel derivatives include those designed for specific applications, such as:

PET Imaging Agents : Alanine derivatives have been labeled with isotopes like ¹⁸F and ⁶⁸Ga for use as potential tumor imaging agents in Positron Emission Tomography (PET). nih.gov

Glycopeptide Precursors : L-alaninol and its derivatives are used in the synthesis of glycopeptides, which are important in the development of new antibiotics. nih.gov

Organometallic Reagents : Stable organometallic reagents, such as organostannanes (AlaSn), have been prepared from protected L-alanine. These reagents exhibit reversed polarity (umpolung) at the β-carbon, enabling novel diversification reactions for peptides and proteins. chemrxiv.org

The development of these derivatives showcases the versatility of the L-alaninol scaffold. By combining selective protection strategies using groups like Dde with modern synthetic methodologies, chemists can generate a vast array of complex and functionally rich molecules from a simple, chiral starting material.

Applications of Dde L Alaninol in Advanced Organic Synthesis and Design

Dde-L-Alaninol as a Chiral Building Block in Complex Molecular Architectures

The inherent chirality of this compound, originating from the L-alanine core, makes it an invaluable chiral building block in asymmetric synthesis. chemimpex.com Chiral molecules exist as non-superimposable mirror images, or enantiomers, and often exhibit distinct biological activities. The ability to selectively synthesize one enantiomer is therefore crucial in fields like pharmaceutical development. acs.org this compound provides a readily available source of chirality, allowing chemists to construct complex molecules with precise three-dimensional arrangements. chemimpex.commdpi.com

The Dde protecting group, a key feature of the molecule, is stable under a variety of reaction conditions but can be selectively removed, enabling the stepwise construction of intricate structures. This strategic unmasking of the amine functionality is a cornerstone of its utility. The cyclohexane (B81311) backbone also contributes to the molecule's conformational rigidity, which can influence the stereochemical outcome of reactions at remote positions. chemimpex.com

The transfer of chirality from this compound to new stereocenters is a fundamental application. rsc.org This process, known as chirality transfer, is essential for building up the complex, multi-chiral centers found in many natural products and pharmaceuticals. The predictable stereochemistry of this compound allows for a high degree of control over the final product's absolute configuration.

Integration into Peptide and Peptidomimetic Synthesis

Peptides and their mimics, peptidomimetics, are crucial in drug discovery and chemical biology. diva-portal.orgnih.gov this compound finds significant application in this area due to its protected amino alcohol functionality. The Dde group offers orthogonal protection to standard amine protecting groups like Boc and Fmoc, which are commonly used in solid-phase peptide synthesis (SPPS). researchgate.net This orthogonality allows for the selective deprotection and modification of the amine in this compound without affecting other protected amines in a growing peptide chain.

This selective modification is particularly useful for creating branched or cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts. nih.govmdpi.com For instance, the Dde group can be removed to allow for the attachment of another peptide chain, forming a branched structure. Alternatively, the deprotected amine can be cyclized with a carboxylic acid elsewhere in the molecule to create a cyclic peptide.

Furthermore, the incorporation of non-canonical amino acids like this compound into peptide sequences is a key strategy in the design of peptidomimetics. nih.gov These modified peptides are designed to mimic the structure and function of natural peptides but with improved properties such as resistance to enzymatic degradation and better cell permeability. diva-portal.orgnih.gov The unique structural features of this compound can be leveraged to create novel peptidomimetic scaffolds with tailored biological activities. acs.org

Design and Synthesis of Chiral Ligands and Organocatalysts Utilizing this compound

Chiral ligands and organocatalysts are essential tools for asymmetric catalysis, a field that has revolutionized the synthesis of enantiomerically pure compounds. acs.orgtandfonline.com this compound serves as a valuable precursor for the synthesis of both.

The amino alcohol motif present in this compound is a common feature in many successful chiral ligands. academie-sciences.fr These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalyzed reaction. The synthesis of such ligands often involves modification of the amino and hydroxyl groups of the amino alcohol. The Dde protecting group in this compound allows for the selective manipulation of the amino group, facilitating the synthesis of a diverse range of chiral ligands. researchgate.net

In the realm of organocatalysis, small organic molecules are used to catalyze chemical reactions. mdpi.com Chiral amines and amino alcohols derived from natural amino acids are prominent classes of organocatalysts. tcichemicals.com this compound can be readily converted into various chiral organocatalysts. For example, the Dde group can be removed and the resulting free amine can be further functionalized to create catalysts for a variety of asymmetric transformations, such as aldol (B89426) and Mannich reactions. rsc.orgunibo.it The development of new organocatalysts derived from readily available chiral building blocks like this compound is an active area of research. rsc.org

Construction of Pharmacologically Relevant Scaffolds and Intermediates

The search for new drugs often involves the synthesis of novel molecular scaffolds that can be decorated with different functional groups to create libraries of potential drug candidates. unife.itresearchgate.net this compound's structure makes it an attractive starting material for the construction of such scaffolds. chemimpex.comacademie-sciences.fr Its inherent chirality is particularly valuable, as the biological activity of a drug is often dependent on its stereochemistry. nih.gov

The term "privileged structures" refers to molecular frameworks that are capable of binding to multiple biological targets. unife.it The development of synthetic routes to these scaffolds is a key goal in medicinal chemistry. The versatile reactivity of this compound allows for its incorporation into a variety of heterocyclic and carbocyclic ring systems, which are common features of pharmacologically active compounds. academie-sciences.frontosight.ai

For example, the amino alcohol functionality can be used to construct oxazolidinone rings, a scaffold present in several antibacterial agents. The Dde protecting group allows for the introduction of diversity at the amine position, enabling the synthesis of a range of analogs for structure-activity relationship (SAR) studies. The ability to readily generate a variety of chiral intermediates from this compound makes it a valuable tool for drug discovery programs. chemimpex.comacs.org

Application in Material Science and Polymer Chemistry

The principles of chirality and self-assembly that are central to biology are increasingly being applied to the field of material science. rsc.orgnih.gov Chiral molecules can self-assemble into highly ordered, hierarchical structures with unique optical, electronic, and mechanical properties. mdpi.comacs.org this compound, with its chiral center and functional groups capable of participating in non-covalent interactions like hydrogen bonding, is a promising building block for the creation of novel chiral materials. chemimpex.com

In polymer chemistry, the incorporation of chiral monomers can lead to the formation of polymers with helical structures and other complex architectures. acs.orgpku.edu.cn These chiral polymers can exhibit interesting properties, such as the ability to selectively recognize other chiral molecules. The Dde protecting group in this compound allows for its controlled incorporation into polymer chains. For instance, it can be used as an initiator for ring-opening polymerization or as a monomer in condensation polymerization. researchgate.net

The development of new polymers and materials with enhanced properties is an ongoing endeavor. chemimpex.com The use of bio-based and chiral building blocks like this compound is a growing trend in this field, driven by the desire to create more sustainable and functional materials. acs.orgrsc.org The potential applications of this compound in this area are still being explored, but its unique combination of chirality and functionality suggests a promising future. chemimpex.com

Analytical and Spectroscopic Investigations of Dde L Alaninol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like Dde-L-alaninol. tum.de It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. tum.despectralservice.de

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides initial information on the types and numbers of protons and carbons present. However, for a complete structural assignment of this compound, a combination of two-dimensional (2D) NMR experiments is essential. spectralservice.descience.gov

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduemerypharma.com For this compound, a COSY spectrum would reveal correlations between the methine proton (CH), the methylene (B1212753) protons (CH₂), and the methyl protons (CH₃) of the alaninol backbone.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond direct coupling, showing correlations between all protons within a single spin system. princeton.edu This is useful for identifying all protons belonging to the alaninol fragment in a single cross-peak.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons, providing a powerful method for assigning carbon signals based on their known proton assignments. tum.deprinceton.edu Each CH, CH₂, and CH₃ group in this compound would produce a distinct cross-peak in the HSQC spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.edu NOESY is instrumental in determining the molecule's three-dimensional conformation.

A hypothetical table of NMR assignments for this compound illustrates how these techniques work in concert for structural elucidation.

| Atom Position (this compound) | ¹H Shift (ppm) (Hypothetical) | ¹³C Shift (ppm) (Hypothetical) | Key 2D NMR Correlations (Hypothetical) |

| Dde - NH | 8.5 | N/A | HMBC to Dde C=O and alaninol Cα; NOESY to alaninol Cα-H |

| Dde - CH = | 6.2 | 110 | COSY to other Dde protons; HMBC to Dde C=O and C(CH₃)₂ |

| Dde - C =O | N/A | 180 | HMBC from Dde CH= and NH protons |

| Alaninol - Cα-H | 4.1 | 55 | COSY to Cβ-H₂ and CH₃; HSQC to Cα; HMBC to Cβ and C=O |

| Alaninol - Cβ-H ₂ | 3.6 | 65 | COSY to Cα-H; HSQC to Cβ; HMBC to Cα and CH₃ |

| Alaninol - OH | 2.5 | N/A | COSY to Cβ-H₂ (if exchange is slow) |

| Alaninol - C-CH ₃ | 1.2 | 18 | COSY to Cα-H; HSQC to its carbon; HMBC to Cα and Cβ |

Flow NMR is a powerful technique for studying the kinetics of chemical reactions in real time. acs.org By continuously flowing reactants through an NMR tube within the spectrometer, it is possible to monitor the disappearance of starting materials and the appearance of products over time. cdnsciencepub.comescholarship.org This approach could be applied to study the synthesis of this compound, for example, by monitoring the reaction between L-alaninol and a Dde-introducing reagent. The change in the concentration of specific proton signals, such as the α-proton of the alaninol backbone, can be tracked to determine reaction rates, identify intermediates, and elucidate the reaction mechanism. researchgate.net Kinetic isotope effect studies, which are often probed by NMR, can also provide mechanistic insights into reactions involving alaninol derivatives. nih.gov

Advanced 1D and 2D NMR Techniques (COSY, TOCSY, HMBC, HSQC, NOESY)

Mass Spectrometry (MS) and Hyphenated Techniques in Molecular Characterization

Mass spectrometry is fundamental for determining the molecular weight of this compound and its derivatives. When coupled with separation techniques like liquid chromatography (LC) and ion mobility (IM), it becomes a highly versatile tool for analyzing complex mixtures and discriminating between isomers. mdpi.com

The analysis of enantiomers, such as L-alaninol and its D-counterpart, presents a challenge as they have identical physical properties and cannot be separated by standard LC methods. nih.gov A common and effective strategy is chiral derivatization, where the enantiomers are reacted with a chiral derivatizing reagent to form diastereomers. mdpi.com These diastereomers have different physical properties and can be separated on a conventional achiral column, such as a C18 reversed-phase column. nih.govbioanalysis-zone.com

Reagents like Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (FDAA, Marfey's reagent) or Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) are frequently used for this purpose. nih.govnih.gov When a racemic mixture of a Dde-amino alcohol is reacted with L-FDAA, two distinct diastereomers are formed (L-FDAA-Dde-L-amino alcohol and L-FDAA-Dde-D-amino alcohol). These can then be separated by LC and detected with high sensitivity and specificity using tandem mass spectrometry (MS/MS). nih.gov This approach allows for the accurate quantification of each enantiomer in a mixture. nih.govnih.gov

| Step | Description | Example |

| 1. Enantiomeric Mixture | The sample contains a mixture of this compound and its D-enantiomer. They are inseparable on a standard LC column. | This compound + Dde-D-alaninol |

| 2. Chiral Derivatization | The mixture is reacted with a single enantiomer of a chiral derivatizing agent (e.g., L-FDAA). | Mixture + L-FDAA |

| 3. Diastereomer Formation | Two distinct diastereomeric products are formed. These now have different physical properties. | Diastereomer 1: L -FDAA-Dde-L -alaninolDiastereomer 2: L -FDAA-Dde-D -alaninol |

| 4. LC Separation | The diastereomers are separated based on their different retention times on a standard reversed-phase column. | Diastereomer 1 and Diastereomer 2 are resolved into two separate peaks. |

| 5. MS/MS Detection | Each separated diastereomer is ionized and detected by the mass spectrometer, allowing for identification and quantification. | Unique precursor/product ion pairs are monitored for each diastereomer. |

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to mass analysis, differentiating ions based on their size, shape, and charge in the gas phase. gre.ac.uk This property, known as the collision cross-section (CCS), allows IM-MS to separate isomers that are indistinguishable by mass alone. researchgate.netacs.org

For this compound, IM-MS can be used to distinguish it from structural isomers. researchgate.netnih.gov Furthermore, when analyzing the diastereomers formed by chiral derivatization (as described in 6.2.1), IM-MS can provide enhanced separation, resolving isomers that may co-elute during the LC step. rsc.org The combination of derivatization with trapped ion mobility spectrometry (TIMS) has been shown to be a powerful method for the baseline separation of numerous chiral amino acid pairs in a single run. rsc.orgnih.gov

LC-MS/MS for Derivatized Enantiomers and Diastereomers

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular "fingerprint" based on the vibrational modes of a molecule's functional groups. nih.govnih.gov For this compound, the spectrum would feature characteristic absorption or scattering bands corresponding to the vibrations of its key structural components:

O-H stretch from the alcohol group.

N-H stretch from the secondary amine within the Dde protecting group.

C=O stretches from the two carbonyl groups of the Dde moiety.

C=C stretch from the vinylic bond in the Dde ring.

C-H stretches from the methyl and methine groups of both the alaninol backbone and the Dde group.

C-O and C-N stretches .

These techniques are highly sensitive to the local chemical environment and intermolecular interactions, such as hydrogen bonding. nih.govcapes.gov.br By comparing the experimental spectra of this compound with spectra obtained from density functional theory (DFT) calculations, a detailed assignment of vibrational modes can be achieved, further confirming the molecular structure. nih.govaps.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its constituent parts: the L-alaninol backbone and the Dde (N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)) protecting group.

Key expected vibrational frequencies are associated with the hydroxyl (-OH) group, the vinylogous amide system, and the alkyl framework. The O-H stretching vibration of the primary alcohol in the alaninol moiety would typically appear as a broad band in the 3200-3600 cm⁻¹ region. mdpi.com The Dde group introduces strong carbonyl (C=O) stretching bands, typically observed between 1650-1750 cm⁻¹. Specifically, the vinylogous amide structure results in characteristic C=O and C=C stretching vibrations. The N-H stretching of the vinylogous amide would be expected around 3300 cm⁻¹. Additionally, C-H stretching and bending vibrations from the methyl and methylene groups would be present in the 2850-2960 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively. mdpi.comrsc.org

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| -OH (alcohol) | 3200 - 3600 (broad) | O-H Stretch |

| N-H (vinylogous amide) | ~3300 | N-H Stretch |

| C-H (alkyl) | 2850 - 2960 | C-H Stretch |

| C=O (Dde group) | 1650 - 1750 | C=O Stretch |

| C=C (Dde group) | 1580 - 1640 | C=C Stretch |

Note: This table is based on typical frequency ranges for the specified functional groups. Actual values for this compound may vary.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be influenced by its crystalline structure and hydrogen bonding. aip.org

The symmetric vibrations of the C=C and C=O bonds in the dimedone ring of the Dde group are expected to be strong Raman scatterers. mdpi.comresearchgate.net Studies on related molecules like L-alanine show characteristic Raman bands for skeletal vibrations and torsions of the amino group, which would be modified here by the Dde protection. researchgate.net The prominent mode for the anatase phase of TiO2, a different type of material, appears at 144 cm⁻¹, with other vibrations at 640, 520, and 397 cm⁻¹. mdpi.com While not directly comparable, this illustrates the range of vibrations detected. For L-alanine, key Raman shifts are associated with the torsion of the NH₃⁺ group and rocking of the CO₂⁻ unit, which would be absent or altered in the Dde-protected form. researchgate.net

Table 2: Expected Raman Shifts for this compound

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|

| C=O (Dde group) | 1600 - 1700 | Symmetric C=O Stretch |

| C=C (Dde group) | 1550 - 1650 | Symmetric C=C Stretch |

| C-C (backbone) | 800 - 1200 | Skeletal Stretch |

Note: This table presents generalized expected shifts based on the analysis of constituent functional groups and related compounds. mdpi.comcdnsciencepub.com

Photoelectron Spectroscopy for Electronic Structure and Conformational Analysis

PES experiments on gaseous L-alanine have been used to identify its most stable conformers by comparing experimental spectra with high-level ab initio calculations. nih.govresearchgate.net The ionization bands in the spectrum correspond to the removal of electrons from specific molecular orbitals. For this compound, the highest occupied molecular orbitals (HOMOs) would likely be associated with the lone pairs of the oxygen and nitrogen atoms and the π-system of the vinylogous amide in the Dde group. acs.orgd-nb.info

The analysis of the electronic structure of vinylogous amides shows significant resonance delocalization, which affects the energy of the molecular orbitals. utexas.edu PES could therefore provide insight into the electronic effects of the Dde protecting group on the L-alaninol moiety and help to distinguish between different stable conformations of the molecule in the gas phase. acs.orgcapes.gov.br

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and, crucially, for assessing its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the premier method for the enantioselective analysis of chiral compounds like protected amino acids and amino alcohols. mdpi.comsigmaaldrich.com The Dde group, being bulky and chromophoric, facilitates UV detection. researchgate.net

The separation of enantiomers is achieved through differential interactions with a chiral selector immobilized on the stationary phase. For N-protected amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (e.g., Astec CHIROBIOTIC T), have proven highly effective. sigmaaldrich.comgoogle.comsigmaaldrich.com Polysaccharide-based CSPs are also widely used for the separation of N-protected amino acid derivatives. researchgate.net

The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol (B130326) with an acidic modifier, is critical for achieving optimal resolution between the L- and D-enantiomers. mdpi.com The development of a single, robust HPLC method is often a goal for the routine analysis of a class of compounds. sigmaaldrich.com

Table 3: Representative HPLC Conditions for Chiral Separation of N-Protected Amino Derivatives

| Column Type | Mobile Phase Example | Detection | Application |

|---|---|---|---|

| Chiralpak AD-H (polysaccharide) | 10% iPrOH + 1% formic acid/hexanes | UV (254 nm) | Separation of Fmoc-protected amino acids. mdpi.com |

| Astec CHIROBIOTIC T (teicoplanin) | Ethanol (B145695)/Water mixtures with additives | UV / MS | Separation of underivatized and N-blocked amino acids. sigmaaldrich.comsigmaaldrich.com |

Gas Chromatography (GC) for Enantiomeric Analysis

Gas Chromatography (GC) on a chiral stationary phase is another powerful technique for enantiomeric analysis, particularly for volatile compounds. jamstec.go.jpnih.gov Amino alcohols like L-alaninol are often derivatized to increase their volatility and improve chromatographic peak shape. nih.govosti.gov While the Dde group itself is non-volatile, derivatization of the hydroxyl group (e.g., by silylation) might be necessary for GC analysis.

Alternatively, the analysis of the parent amino acid, alanine (B10760859), often involves derivatization to form volatile esters which are then separated on a chiral column. nih.govuni-giessen.deconicet.gov.ar Commonly used chiral stationary phases include those based on cyclodextrin (B1172386) derivatives or amino acid derivatives, such as Chirasil-Val. jamstec.go.jpuni-giessen.de This phase has been successfully used to separate the enantiomers of numerous amino acids after their conversion to N(O)-pentafluoropropionyl-(2)-propyl esters. uni-giessen.de

Table 4: Representative GC Conditions for Chiral Amino Acid/Alcohol Analysis

| Column Type | Derivatization Reagent | Application |

|---|---|---|

| Chirasil-L-Val | N(O)-pentafluoropropionyl chloride / 2-propanol | Enantiomeric analysis of amino acids in various matrices. uni-giessen.de |

| Lipodex E (modified cyclodextrin) | Ethyl chloroformate / ethanol | Separation of amino acid enantiomers in food samples. conicet.gov.ar |

Theoretical and Computational Chemistry Studies on Dde L Alaninol Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations can predict various molecular properties, including bond lengths, bond angles, and electronic characteristics, which are crucial for interpreting molecular behavior. nih.gov

Density Functional Theory (DFT) has become a principal method for studying the molecular and electronic structures of amino acid derivatives. researchgate.net DFT calculations are employed to optimize molecular geometries and predict a range of properties. nih.gov For systems related to L-alanine, DFT has been used to investigate fragmentation mechanisms, interactions with other molecules, and vibrational spectra. researchgate.netaps.orgresearchgate.net

Studies on similar amino acid systems have demonstrated the utility of DFT in determining optimized geometries, vibrational frequencies, and electronic properties like dipole moments and molecular orbital energies. nih.govresearchgate.net For instance, DFT calculations at the B3LYP/6-311G(d,p) level have been used to explore reaction pathways for alanine (B10760859) formation. researchgate.net Furthermore, DFT has been applied to understand the influence of the molecular environment on the properties of alanine-derived radicals, highlighting the importance of intermolecular interactions.

Table 1: Calculated Molecular Properties of Alanine Derivatives using DFT

This table is interactive. Click on the headers to sort the data.

| Property | Calculated Value | Method | Reference |

|---|---|---|---|

| Ionization Energy | 138–149 kcal/mol (zwitterionic) | B3LYP | nih.gov |

| Electron Affinity | -16 to -20 kcal/mol (zwitterionic) | B3LYP | nih.gov |

| Dipole Moment | 2.381 Debye | B3LYP/6-31G(d) | researchgate.net |

| Polarizability | 43.518 a.u. | B3LYP/6-31G(d) | researchgate.net |

| C-N Bond Length | 1.471(7) Å | Gas-phase electron diffraction | researchgate.net |

Note: The data presented are for alanine and its derivatives, serving as a model for Dde-L-alaninol.

Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, provide a rigorous approach to studying molecular systems. acs.orgresearchgate.net These methods have been applied to analyze the conformational preferences and electronic properties of peptides containing alanine. researchgate.net For example, calculations at the RHF/6-31G(d) and B3LYP/6-31G(d) levels of theory have been used to explore the potential energy surfaces of tripeptides containing alanine residues. researchgate.net

Ab initio methods are also crucial for understanding systems where standard DFT may not be sufficient, such as in the study of zwitterionic forms of amino acids which are often unstable in the gas phase in calculations but can be stabilized by explicit water molecules. capes.gov.br These calculations have been instrumental in assigning vibrational modes and understanding the impact of intermolecular interactions on molecular structure. capes.gov.bricm.edu.pl

Density Functional Theory (DFT) Applications

Computational Analysis of Conformational Landscapes and Isomer Stability

The biological function and reactivity of a molecule are intrinsically linked to its three-dimensional shape or conformation. Computational methods are invaluable for exploring the vast conformational space available to flexible molecules like this compound. researchgate.net

Conformational analysis of alanine-containing peptides has shown that the stability of different isomers is a delicate balance of intramolecular and intermolecular interactions. researchgate.netnih.gov For instance, studies on alanine dipeptides have identified several major conformations, with their populations being highly dependent on the solvent environment. nih.gov Computational models have been developed to predict the binding affinity of L-alanine analogs to receptors, suggesting that a small, compact active site favors specific conformations. nih.gov The use of distance geometry approaches provides a systematic way to explore this conformational space. researchgate.net

Modeling of Reaction Pathways and Transition States for Stereoselective Processes

Understanding the mechanism of stereoselective reactions is critical for controlling the synthesis of chiral molecules. Computational modeling allows for the detailed investigation of reaction pathways and the characterization of transition states, which are key to determining reaction outcomes. nih.gov

For reactions involving amino acid derivatives, computational studies can elucidate the factors governing stereoselectivity. For example, in enzymatic reactions, the stereoselective transformation of sp² carbons to chiral centers is a common motif. rsc.org Modeling can reveal how the enzyme's active site recognizes a specific substrate face. rsc.org In non-enzymatic reactions, such as the Juliá-Colonna epoxidation which can use poly-L-alanine as a catalyst, understanding the transition state is crucial for explaining the observed enantiomeric excess. mdpi.com Similarly, computational methods can model the stereoselective interactions between amino acids and other chiral molecules, identifying the key steric and electronic interactions that lead to a biased equilibrium between different stereoisomers. scholaris.ca

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of solvent effects and intermolecular interactions over time. acs.orgresearchgate.net These simulations are particularly important for understanding the behavior of molecules in solution, where the solvent can significantly influence conformational preferences and reactivity. nih.govupc.edu

MD simulations of alanine dipeptides in various solvents have shown that the conformational profile is a result of the balance between intramolecular hydrogen bonds and interactions with solvent molecules. nih.govresearchgate.net Different solvents can stabilize different conformations; for example, a helical conformation might be favored in chloroform, while more extended structures are prevalent in dimethyl sulfoxide (B87167) (DMSO) and methanol. nih.govresearchgate.net These simulations can also provide detailed information about the structure and dynamics of water molecules in the hydration shells of the solute, which is crucial for understanding its behavior in aqueous environments. acs.org The development of machine learning-based implicit solvent models is a promising area for improving the accuracy and efficiency of these simulations. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| L-alanine |

| Alanine dipeptide |

| Chloroform |

| Methanol |

| Dimethyl sulfoxide (DMSO) |

| Water |

| N-methylacetamide (NMA) |

Future Directions and Emerging Research Frontiers

Exploration of Dde-L-Alaninol in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. rsc.org The application of L-alanine derivatives in MCRs has been a subject of interest. For instance, L-alanine ethyl ester hydrochloride has been utilized in a four-component reaction to synthesize complex heterocyclic scaffolds like tetrahydropyrrolo[1,2-d] beilstein-journals.orgbiotage.combenzodiazepines. frontiersin.org This reaction proceeds through the formation of an azomethine ylide from the condensation of 2-azidobenzaldehyde (B97285) and the L-alanine derivative, followed by a [3+2] cycloaddition. frontiersin.org

While direct examples of this compound in well-known MCRs like the Ugi or Passerini reactions are not extensively documented in the reviewed literature, its structural components—a protected primary amine and a primary alcohol—suggest its potential as a valuable building block. The primary alcohol could potentially participate as the alcohol component in a Passerini reaction, while the Dde-protected amine, after deprotection, could serve as the amine component in an Ugi reaction.

Cascade reactions, which involve a sequence of intramolecular transformations, offer another promising avenue for this compound. The development of enzymatic cascades for the synthesis of amino alcohols from various precursors is a rapidly advancing field. rsc.org For example, a three-enzyme cascade has been developed to convert diols to amino alcohols, and a two-enzyme system can convert mono-alcohols to mono-amines. rsc.org These biocatalytic cascades highlight the potential for designing new reaction sequences where this compound could be a key intermediate or a starting material for the synthesis of more complex molecules.

Development of Next-Generation Biocatalytic Routes to this compound and its Analogues

The demand for enantiomerically pure chiral amines and amino alcohols has driven the development of innovative biocatalytic methods. hims-biocat.euacs.org Enzymes offer high selectivity and operate under mild conditions, making them an attractive alternative to traditional chemical synthesis. nih.gov

Several biocatalytic strategies are being explored for the synthesis of chiral amino alcohols. researchgate.net One approach involves the use of transaminase enzymes in combination with other enzymes like transketolases in cascade reactions. researchgate.net Another promising strategy is the use of amine dehydrogenases for the asymmetric reductive amination of keto-alcohols. acs.org The development of multi-enzyme cascades is also gaining traction. For instance, a two-enzyme cascade has been shown to convert diols to amino alcohols with high selectivity. rsc.org Furthermore, a one-pot cascade biocatalysis system has been developed to convert L-phenylalanine into both enantiomers of phenylalaninol. rsc.org

The synthesis of L-alanine itself can be achieved through various enzymatic routes, including the use of L-aspartic β-decarboxylase from Pseudomonas dacunhae to convert L-aspartic acid to L-alanine. nih.gov Additionally, a reduced enzymatic reaction cascade for the direct production of L-alanine from D-glucose and ammonium (B1175870) sulfate (B86663) has been developed. nih.gov These enzymatic methods for producing the parent amino acid could be integrated into a multi-step biocatalytic process to generate this compound and its analogues. The synthesis of L-alanine analogues with modifications, such as polyhydroxy chains or fluorine substitutions, has also been demonstrated, opening the door to a wider range of this compound analogues. nih.govbiorxiv.org

Design of Novel this compound-Derived Scaffolds for Chemical Biology Applications

The development of novel molecular scaffolds is crucial for advancing chemical biology and drug discovery. mdpi.com this compound, with its protected amine and reactive hydroxyl group, is a versatile building block for creating diverse molecular architectures.